molecular formula C15H14N4OS B2894988 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034228-90-3

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2894988
CAS No.: 2034228-90-3
M. Wt: 298.36
InChI Key: VWOULHLCVIXIAO-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Pyridine Ring Formation: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amide Formation: Finally, the carboxamide group is introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydropyrazole or dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacologically active compounds, making it a candidate for drug discovery and development. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area aims to identify its efficacy and safety as a potential drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide
  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of the pyrazole, pyridine, and thiophene rings provides a distinct electronic and steric environment, making it a valuable compound for various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOULHLCVIXIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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